molecular formula C26H26N4O4S B2666391 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide CAS No. 886888-64-8

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide

Cat. No.: B2666391
CAS No.: 886888-64-8
M. Wt: 490.58
InChI Key: CCFVWAURBBDABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide features a benzimidazole core linked to a piperidine ring via a sulfonyl bridge, which is further connected to a para-methoxy-substituted benzamide moiety. This structure combines heterocyclic, sulfonamide, and aromatic amide functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-34-21-10-6-19(7-11-21)26(31)27-20-8-12-22(13-9-20)35(32,33)30-16-14-18(15-17-30)25-28-23-4-2-3-5-24(23)29-25/h2-13,18H,14-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFVWAURBBDABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Medicine

In medicine, N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The piperidine ring can enhance the compound’s binding affinity and specificity for certain targets, while the sulfonyl and methoxy groups can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Discussion and Implications

  • Synthetic Challenges : The target compound’s piperidine-sulfonyl linkage may require optimized coupling conditions, as seen in ’s low yield (35%) for ortho-methoxy analogs .
  • Physicochemical Properties : The para-methoxy group and sulfonyl bridge likely enhance solubility and target engagement compared to nitro or chloro substituents, which prioritize lipophilicity .

References : ; ; ; ; ; ; ; ; .

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

  • Molecular Formula : C21H24N4O3S
  • Molecular Weight : 412.51 g/mol
  • CAS Number : 886904-77-4

Biological Activity Overview

The compound belongs to a class of imidazole derivatives known for their diverse biological activities, including:

  • Anticancer Activity : Several studies have indicated that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacteria and fungi.
  • Anti-inflammatory Effects : Imidazole derivatives have been reported to modulate inflammatory pathways.

1. Anticancer Effects

A recent study explored the anticancer effects of benzimidazole derivatives, including compounds similar to this compound). The study utilized K562S (IMA-sensitive) and K562R (IMA-resistant) cell lines to assess cytotoxicity and apoptosis induction. The results demonstrated that these compounds triggered significant cytotoxicity and activated caspase pathways, indicating their potential as anticancer agents .

Cell LineCytotoxicity InductionApoptosis Activation
K562SHighYes
K562RModerateYes

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific protein targets or pathways. For instance, molecular docking studies have suggested that these compounds may bind effectively to the BCR-ABL protein, which is crucial in certain types of leukemia. This binding can disrupt the signaling pathways that promote cell proliferation and survival .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of imidazole derivatives. Compounds structurally related to this compound have shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Q & A

Q. How can researchers optimize the synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Solvent selection : Acetonitrile (ACN) is preferred for nucleophilic substitutions due to its polar aprotic nature, as seen in piperazine-benzamide coupling reactions .
  • Catalyst/base : Use K₂CO₃ (2.5–3 eq.) to deprotonate intermediates and facilitate alkylation .
  • Temperature : Reflux (~80°C) ensures sufficient energy for piperidine-sulfonyl coupling, while room temperature (RT) is suitable for benzimidazole ring closure .
  • Purification : Crystallization from ethanol/water mixtures removes unreacted starting materials, as demonstrated in benzo[d]imidazol-2-yl piperidine derivatives .

Key Evidence: Synthesis protocols for analogous compounds highlight the importance of stepwise refluxing and TLC monitoring .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C-NMR : Assign peaks for diagnostic groups (e.g., sulfonyl protons at δ 3.1–3.3 ppm, methoxy group at δ 3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl/Br-containing intermediates .
  • Elemental analysis (CHN) : Confirm stoichiometry (e.g., C₂₇H₂₆N₄O₄S requires C 62.53%, H 5.05%) .
  • IR spectroscopy : Identify sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

Key Evidence: Structural confirmation of related benzimidazole-piperidine hybrids relied on NMR and HRMS .

Q. How can initial biological activity be assessed for this compound in target validation studies?

Methodological Answer: Prioritize in vitro assays:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s targets) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays (e.g., histamine H₁/H₄ receptors) to measure Ki values .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .

Key Evidence: Dual H₁/H₄ receptor ligands were characterized via radioligand binding, with Ki values <100 nM .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

Methodological Answer: Address discrepancies through:

  • Pharmacokinetic profiling : Measure plasma protein binding (PPB) and metabolic stability (e.g., liver microsomes) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dosing regimen adjustment : Optimize administration routes (e.g., intraperitoneal vs. oral) based on compound half-life .

Key Evidence: Trifluoromethyl-substituted analogs showed improved metabolic stability, highlighting structural tweaks for in vivo translation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer: Employ a modular synthesis approach:

  • Vary substituents : Test substituents on the benzamide (e.g., -OCH₃ vs. -CF₃) and benzimidazole (e.g., Cl vs. Br) .
  • Scaffold hopping : Replace piperidine with morpholine or piperazine to assess rigidity effects .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Key Evidence: Substitution at the benzimidazole 2-position significantly enhanced H₄ receptor affinity in related compounds .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer: Integrate:

  • Molecular docking : AutoDock Vina or Glide to predict binding poses in receptor active sites (e.g., histamine receptors) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Key Evidence: Docking studies of benzimidazole-triazole hybrids revealed hydrogen bonding with Thr³.³⁷ of H₄ receptors .

Q. What experimental approaches can address low reproducibility in scaled-up synthesis?

Methodological Answer: Troubleshoot via:

  • Process analytical technology (PAT) : In-line FTIR to monitor intermediate formation .
  • Design of experiments (DoE) : Use Taguchi methods to optimize variables (e.g., reagent stoichiometry, mixing rate) .
  • Purification refinement : Switch from column chromatography to recrystallization for cost-effective scale-up .

Key Evidence: Pilot-scale synthesis of piperazine-linked benzamides achieved 85% yield via DoE-optimized conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting enzyme inhibition data across different assay platforms?

Methodological Answer: Cross-validate using:

  • Orthogonal assays : Compare fluorometric (e.g., Amplex Red) and colorimetric (e.g., Ellman) readouts .
  • Positive controls : Include donepezil or tacrine to calibrate assay sensitivity .
  • Buffer optimization : Adjust pH (7.4 vs. 8.0) and ionic strength to mimic physiological conditions .

Key Evidence: Discrepancies in acetylcholinesterase IC₅₀ values (~2 μM vs. ~5 μM) were resolved by standardizing ATP concentrations .

Tables for Key Data

Parameter Typical Range Optimal Conditions Evidence Source
Synthesis Yield40–75%85% (DoE-optimized)
H₄ Receptor Ki10–100 nM8 nM (CF₃-substituted analog)
Metabolic Stability (t₁/₂)15–60 min (human microsomes)120 min (trifluoromethyl)
Solubility (PBS)5–50 μM25 μM (methoxy derivative)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.